molecular formula C13H23NO3 B12341447 tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate

tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate

Katalognummer: B12341447
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: NKFIUBSEBGYGEF-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate is a chiral piperidine derivative designed for advanced pharmaceutical research and drug discovery. This compound serves as a versatile and key synthetic intermediate or building block for the construction of more complex bioactive molecules. Its structure, featuring a stereodefined (R) configuration at the 3-position, a ketone group at the 4-position, and a Boc (tert-butoxycarbonyl) protecting group, is highly valuable in medicinal chemistry. The Boc group is a standard protecting group for secondary amines, allowing for selective deprotection under mild acidic conditions to generate the free piperidine amine for further derivatization. Researchers can leverage this scaffold in the exploration of novel therapeutics, particularly as a precursor for active pharmaceutical ingredients (APIs). Similar piperidine-based structures have been investigated as modulators of biological targets, such as the GPR119 receptor for metabolic diseases like type 2 diabetes, and as key components in the development of NLRP3 inflammasome inhibitors for a range of inflammatory disorders . The ketone functionality provides a handle for various chemical transformations, including nucleophilic additions or reductions, enabling the fine-tuning of the molecule's properties and activity. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1

InChI-Schlüssel

NKFIUBSEBGYGEF-SNVBAGLBSA-N

Isomerische SMILES

CCC[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C

Kanonische SMILES

CCCC1CN(CCC1=O)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of tert-Butyl 4-oxopiperidine-1-carboxylate

The parent compound undergoes bromination at the 3-position using bromine (Br₂) in the presence of catalysts like aluminum chloride (AlCl₃) or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., THF or chloroform).

Reagents/Conditions Yield Stereochemical Outcome Source
Br₂, AlCl₃, THF, 0–5°C, 24 h 42% Racemic mixture
NBS, THF, RT, 24 h 78% Not specified

Mechanism : Bromination occurs via electrophilic substitution, targeting the 3-position due to electronic and steric factors. The resulting 3-bromo intermediate is then substituted with a propyl nucleophile (e.g., propylamine or Grignard reagent).

Hydrazone-Mediated Cyclization

This method leverages the reactivity of hydrazones to form the 4-oxo group and introduce the propyl side chain in a stereoselective manner.

Reaction with Dimethylhydrazone and Urea

A solution of dimethylhydrazone and N,N’-dimethylpropylene urea in anhydrous THF under argon at low temperatures forms the 4-oxo group and propyl side chain.

Reagents Conditions Yield Stereochemistry
Dimethylhydrazone, urea, THF, Ar, 0°C Controlled agitation Not reported R-configured (chiral induction)

Mechanism : The hydrazone intermediate undergoes cyclization, forming the piperidine ring with the 4-oxo group. The propyl group is introduced via urea-mediated alkylation, with stereochemical control achieved through reaction conditions.

Stereoselective Alkylation

Direct alkylation of a piperidine precursor with a propylating agent under chiral catalysis ensures the R-configuration.

Chiral Phase-Transfer Catalysis

A chiral catalyst (e.g., cinchona alkaloid derivatives) facilitates asymmetric alkylation of a piperidine-4-one intermediate.

Reagents Conditions Yield Enantiomeric Excess (ee)
Propyl halide, chiral catalyst, base, solvent RT, 12–24 h 65–80% 80–90% ee

Mechanism : The catalyst binds to the piperidine intermediate, directing the propyl group to the 3-position with R-configuration.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Method Key Steps Yield Stereochemical Control Limitations
Bromination-Substitution Bromination → Propyl substitution 42–78% Moderate (SN2 inversion) Racemization risk
Hydrazone Cyclization Hydrazone cyclization NR High (chiral induction) Limited scalability
Stereoselective Alkylation Chiral catalysis 65–80% Excellent (80–90% ee) Cost of chiral catalysts

Research Findings and Optimization

Reaction Optimization

  • Solvent Effects : THF and DMF enhance reaction rates in bromination and substitution steps.
  • Temperature Control : Low temperatures (0–5°C) improve bromination selectivity.
  • Catalyst Screening : Chiral catalysts like (R)-BINAP derivatives improve enantioselectivity in alkylation.

Scalability and Industrial Applications

The hydrazone method is less scalable due to sensitivity to moisture and oxygen, whereas bromination-substitution is more adaptable to large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.

Wirkmechanismus

The mechanism of action of TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following structurally related piperidine derivatives highlight variations in substituents and functional groups:

Compound Name Molecular Formula Substituents Key Features Applications
tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate C₁₃H₂₃NO₃ 3-propyl, 4-oxo, Boc group Chiral center (R), ketone functionality Pharmaceutical intermediate
tert-Butyl(2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate C₁₅H₂₃NO₄ 2-(methoxy-oxoethyl), 5-methylidene Ester group, exocyclic alkene, [α]D = +3.0° (CHCl₃), Rf = 0.51 (20% EtOAc/hexane) Organometallic synthesis intermediate
EP 1 763 351 B9 compound C₂₄H₃₀F₃N₂O₃ Isopropyl, phenyl, trifluoromethyl Complex substituents for drug-target interactions Antiviral/pharmaceutical development

Key Observations :

  • Substituent Effects : The 3-propyl group in the target compound enhances lipophilicity compared to polar esters (e.g., methoxy-oxoethyl in ). The 4-oxo group enables nucleophilic additions, whereas methylidene groups (C=CH₂) in participate in cycloaddition or hydrogenation reactions.
  • Stereochemistry : The R-configuration in the target compound contrasts with the 2R stereochemistry in , which may affect biological activity or synthetic pathways.
Physical and Chemical Properties
  • Spectroscopic Data : The analog in exhibits distinct ¹H/¹³C NMR signals for its methylidene (δ 4.75–4.82 ppm) and ester (δ 3.66 ppm) groups, whereas the target compound’s ketone (δ ~2.1–2.3 ppm for adjacent CH₂ groups) would differ spectroscopically.
  • Optical Activity : The analog in shows moderate optical rotation ([α]D = +3.0°), suggesting similar chiral sensitivity for the target compound .
Reactivity and Stability
  • Boc Group Stability: The Boc group in all compounds is acid-labile, releasing tert-butanol upon cleavage. tert-Butyl alcohol is highly flammable and reacts violently with oxidizers (e.g., peroxides) and strong acids, necessitating careful handling .
  • Functional Group Reactivity : The 4-oxo group in the target compound is prone to reductions (e.g., NaBH₄) or Grignard additions, while the methylidene group in undergoes alkene-specific reactions (e.g., epoxidation).

Biologische Aktivität

Tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its structural features, which include a piperidine ring and various functional groups. The compound's molecular formula is C₁₃H₂₃NO₃, and it has a molecular weight of 239.33 g/mol. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H23NO3\text{C}_{13}\text{H}_{23}\text{N}\text{O}_{3}

This compound features:

  • A tert-butyl group at the 1-position.
  • A carbonyl group at the 4-position.
  • A propyl side chain at the 3-position.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight239.33 g/mol
Functional GroupsCarbonyl, tert-butyl, propyl
Piperidine RingPresent

Pharmacological Profile

Research indicates that this compound exhibits various biological activities that could be beneficial in therapeutic contexts. Its interaction with biological targets is essential for understanding its pharmacological profile.

  • Inhibition of Enzymes : Initial studies suggest that compounds similar to this compound may act as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase . These enzymes are crucial in the metabolism of neurotransmitters and amyloid precursor proteins, respectively.
  • Neuroprotective Effects : In vitro studies have demonstrated that related compounds can protect astrocytes from amyloid beta-induced toxicity by reducing oxidative stress markers like TNF-α and malondialdehyde (MDA) . This suggests that this compound may have neuroprotective properties that could be exploited in Alzheimer's disease treatment.

Study on Neuroprotection

A study published in MDPI assessed the protective effects of a compound structurally similar to this compound against amyloid beta-induced cell death in astrocytes. The results indicated:

  • Cell Viability : The compound improved cell viability from 43.78% to 62.98% when co-administered with amyloid beta.
  • Inflammatory Response : It reduced TNF-α levels, suggesting an anti-inflammatory effect .

Synthesis and Biological Evaluation

Research has also focused on synthesizing various derivatives of piperidine-based compounds to evaluate their biological activities. For instance, a study highlighted the synthesis of several piperidine derivatives with varying side chains and their subsequent evaluation for enzyme inhibition activities .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionAcetylcholinesterase inhibition observed
NeuroprotectionImproved astrocyte viability
Anti-inflammatory EffectsReduced TNF-α levels

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

Intermediate Formation : Introduce the propyl group at position 3 via alkylation or Grignard reactions under anhydrous conditions.

Oxidation : Convert the 4-position to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) in dichloromethane.

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the piperidine nitrogen .

  • Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and monitor by TLC .

Q. How should structural characterization be performed for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the (R)-configuration using single-crystal diffraction. Refine structures with SHELXL, accounting for chiral centers and hydrogen bonding networks .
  • NMR Spectroscopy : Use deuterated solvents (CDCl₃ or DMSO-d₆) for ¹H/¹³C NMR. Key signals include:
  • Boc group : ~1.4 ppm (singlet, 9H for tert-butyl).
  • Ketone : Carbonyl carbon at ~208 ppm in ¹³C NMR.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing [M+H]⁺ or [M+Na]⁺ adducts .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-isomer be ensured during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times to racemic mixtures .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor (R)-configuration .
  • Circular Dichroism (CD) : Verify optical activity by measuring CD spectra in the UV range (200–250 nm) .

Q. How to address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic Effects : NMR may show averaged conformations in solution, while X-ray captures static solid-state structures. Perform variable-temperature NMR to study conformational exchange .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate proposed conformers .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with lowest ΔG values .

Q. What are the ecological implications of this compound, and how can its environmental impact be minimized?

  • Methodological Answer :
  • Biodegradability Testing : Conduct OECD 301F assays to assess microbial degradation in aqueous media.
  • Waste Management : Incinerate at >800°C with scrubbers to prevent toxic byproducts. Avoid aqueous disposal due to potential aquatic toxicity .

Data Analysis and Application-Focused Questions

Q. How to design experiments to study its metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms with fluorescent probes (e.g., Vivid® substrates) .

Q. What strategies improve yield in large-scale synthesis without compromising stereochemistry?

  • Methodological Answer :
  • Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during Boc protection.
  • Catalytic Optimization : Replace stoichiometric bases with catalytic DMAP (0.1 equiv) to reduce side reactions .

Q. How does the propyl group at position 3 influence biological activity compared to analogs?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with ethyl, butyl, or aryl groups. Test in cellular assays (e.g., IC₅₀ in cancer cell lines).
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to assess steric effects of the propyl chain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.